2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
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Overview
Description
2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is a boron-containing compound known for its unique chemical structure and reactivity. This compound is part of the dioxaborolane family, which is characterized by the presence of boron atoms within a cyclic structure. The compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] typically involves the reaction of 1-methyl-3-buten-1-ylidene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also include purification steps, such as crystallization or distillation, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It is used in the development of boron-containing drugs and as a tool for studying biological processes.
Industry: It is used in the production of polymers, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] involves the interaction of its boron atoms with other molecules. The boron atoms can form stable complexes with various ligands, facilitating chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the boron atoms and the surrounding molecular structure .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with an isopropoxy group instead of the 1-methyl-3-buten-1-ylidene group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group, offering different reactivity and applications.
Uniqueness
2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is unique due to its specific structure, which provides distinct reactivity and stability. This uniqueness makes it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C17H32B2O4 |
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Molecular Weight |
322.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H32B2O4/c1-11-12-17(10,18-20-13(2,3)14(4,5)21-18)19-22-15(6,7)16(8,9)23-19/h11H,1,12H2,2-10H3 |
InChI Key |
KPTFXYHTJJWPAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)(C)CC=C |
Origin of Product |
United States |
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